1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with a bromine atom at the 5-position and a 2,2-difluoroethyl group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- typically involves multi-step organic synthesis. One common approach is the substitution reaction starting from 5-bromo-7-azaindole. The reaction is carried out under basic conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the substitution . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: Reactions such as Suzuki-Miyaura and Buchwald-Hartwig coupling can be used to introduce new substituents at specific positions on the pyrrolopyridine scaffold.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts such as palladium or nickel complexes are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives, while coupling reactions can introduce aryl or alkyl groups at the 3- or 5-positions.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in studies to understand its effects on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular targets.
Drug Discovery: The compound is explored for its potential to be developed into therapeutic agents for cancer and other diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- involves its interaction with specific molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways involved in cell growth and survival . This inhibition can result in reduced tumor cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Another derivative with a tosyl group at the 1-position.
5-Bromo-7-azaindole: A closely related compound with similar structural features.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2,2-difluoroethyl)- is unique due to the presence of the 2,2-difluoroethyl group, which can influence its biological activity and pharmacokinetic properties. This modification can enhance the compound’s stability, bioavailability, and target specificity compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-1-(2,2-difluoroethyl)pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c10-7-3-6-1-2-14(5-8(11)12)9(6)13-4-7/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKZMIVYZUYSML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C=C21)Br)CC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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